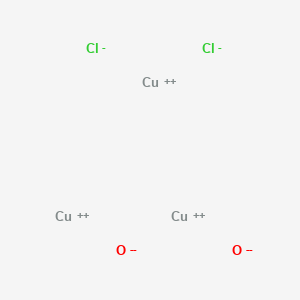
(2S)-2-(2,4,6-trinitroanilino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,4,6-trinitroanilino)propanoic acid is an organic compound characterized by the presence of a trinitroaniline group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4,6-trinitroanilino)propanoic acid typically involves the nitration of aniline derivatives followed by coupling with a propanoic acid derivative. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent coupling reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors equipped with temperature control systems to handle the exothermic nature of the nitration reaction. The coupling step can be scaled up using continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2,4,6-trinitroanilino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of trinitrobenzoic acid derivatives.
Reduction: Formation of triaminopropanoic acid derivatives.
Substitution: Formation of halogenated trinitroaniline derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,4,6-trinitroanilino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-(2,4,6-trinitroanilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitroaniline: Similar in structure but lacks the propanoic acid moiety.
2,4-Dinitrophenol: Contains two nitro groups and is known for its use as a pesticide and herbicide.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups attached to a toluene ring.
Uniqueness
(2S)-2-(2,4,6-trinitroanilino)propanoic acid is unique due to the presence of both the trinitroaniline and propanoic acid functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
1036-11-9 |
|---|---|
Molekularformel |
C9H8N4O8 |
Molekulargewicht |
300.18 g/mol |
IUPAC-Name |
(2S)-2-(2,4,6-trinitroanilino)propanoic acid |
InChI |
InChI=1S/C9H8N4O8/c1-4(9(14)15)10-8-6(12(18)19)2-5(11(16)17)3-7(8)13(20)21/h2-4,10H,1H3,(H,14,15)/t4-/m0/s1 |
InChI-Schlüssel |
AGNQCKMNKBFERZ-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


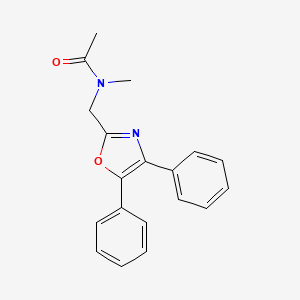

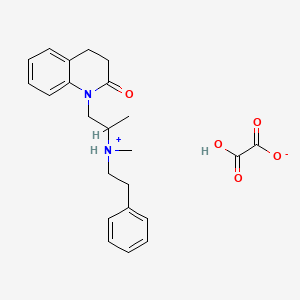



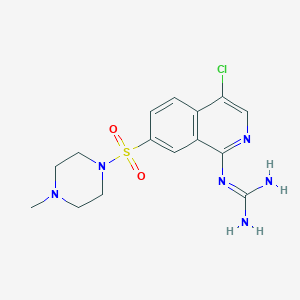
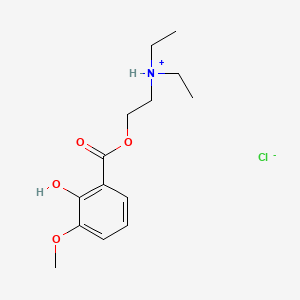
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
